Home > Products > Screening Compounds P38307 > KRAS G12C inhibitor 17
KRAS G12C inhibitor 17 -

KRAS G12C inhibitor 17

Catalog Number: EVT-12563872
CAS Number:
Molecular Formula: C24H20ClF2N3O3
Molecular Weight: 471.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 17, also known as a specific covalent inhibitor targeting the KRAS G12C mutation, represents a significant advancement in cancer therapeutics. The KRAS gene is one of the most frequently mutated oncogenes in various cancers, particularly non-small cell lung cancer and colorectal cancer. The G12C mutation leads to constitutive activation of the KRAS protein, driving tumorigenesis. Inhibitors like KRAS G12C inhibitor 17 aim to bind covalently to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive state and preventing its pro-tumorigenic signaling.

Source

The development of KRAS G12C inhibitors has been informed by extensive research into the structure and function of the RAS protein family. Notable compounds include sotorasib (AMG 510) and adagrasib (MRTX849), which have undergone rigorous clinical testing and have received approval for treating KRAS G12C-mutant cancers. The synthesis and efficacy of these compounds have been detailed in various studies and patents, highlighting their potential in clinical applications .

Classification

KRAS G12C inhibitor 17 falls under the category of small molecule inhibitors specifically designed to target mutant forms of the KRAS protein. These compounds are classified as covalent inhibitors due to their mechanism of forming a permanent bond with the target cysteine residue, thereby inhibiting its activity.

Synthesis Analysis

The synthesis of KRAS G12C inhibitor 17 involves several key steps that ensure high efficiency and scalability. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce production costs.

Methods

  1. Starting Materials: The synthesis typically begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Key Reactions:
    • Formation of Amides: Initial reactions often involve the formation of amide bonds using oxalyl chloride.
    • Cyclization: Subsequent steps may include cyclization reactions to form bicyclic structures that are crucial for activity.
    • Chiral Separation: Chiral intermediates are separated using techniques like chiral chromatography to ensure the desired enantiomer is obtained.

Technical Details

The improved synthesis methods have been patented, showcasing a streamlined process that enhances both efficiency and scalability while maintaining high purity levels for clinical applications .

Molecular Structure Analysis

The molecular structure of KRAS G12C inhibitor 17 is characterized by its ability to bind specifically to the switch-II pocket of the KRAS protein.

Structure

  • Core Structure: The compound typically features a bicyclic core that facilitates binding to the cysteine residue.
  • Functional Groups: Various functional groups are strategically placed to enhance binding affinity and selectivity for the G12C mutant form.

Data

Crystallographic studies have provided detailed insights into the binding interactions between KRAS G12C inhibitor 17 and its target, confirming its mechanism of action at the molecular level .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing KRAS G12C inhibitor 17 are crucial for producing an effective therapeutic agent.

Reactions

  1. Amide Formation: Reaction with oxalyl chloride leads to amide intermediates that are essential for subsequent steps.
  2. Cyclization Reactions: These reactions convert linear precursors into cyclic structures, increasing potency.
  3. Chiral Resolution: Techniques such as crystallization with chiral acids are employed to isolate active enantiomers.

Technical Details

The efficiency of these reactions is critical for large-scale production, with yields commonly exceeding 40% for key intermediates .

Mechanism of Action

KRAS G12C inhibitor 17 functions by covalently binding to the cysteine residue at position 12, effectively locking the KRAS protein in its inactive GDP-bound state.

Process

  1. Binding: The compound selectively binds to the inactive form of KRAS, preventing nucleotide exchange.
  2. Inhibition of Signaling: This binding inhibits downstream signaling pathways that promote cell proliferation and survival.
  3. Therapeutic Effects: By disrupting these pathways, KRAS G12C inhibitors induce apoptosis in cancer cells harboring this mutation.

Data

Clinical trials have demonstrated significant reductions in tumor size among patients treated with KRAS G12C inhibitors, underscoring their effectiveness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Solubility profiles vary but are optimized for oral bioavailability.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but is reactive towards nucleophiles due to its covalent nature.
  • Melting Point: Specific melting points can vary based on formulation but are generally within a defined range suitable for pharmaceutical applications.

Relevant Data or Analyses

Characterization studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into purity and structural integrity .

Applications

KRAS G12C inhibitor 17 is primarily used in scientific research focused on cancer therapeutics. Its applications include:

  • Clinical Trials: Evaluating efficacy in patients with KRAS G12C mutations across various cancers.
  • Mechanistic Studies: Understanding resistance mechanisms in tumor cells through pharmacological studies.
  • Combination Therapies: Investigating synergistic effects when used alongside other targeted therapies or immunotherapies .

Properties

Product Name

KRAS G12C inhibitor 17

IUPAC Name

1-[(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4-methyl-9-oxa-2,5,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-5-yl]prop-2-en-1-one

Molecular Formula

C24H20ClF2N3O3

Molecular Weight

471.9 g/mol

InChI

InChI=1S/C24H20ClF2N3O3/c1-3-19(32)29-10-13-11-33-18-8-28-23-14(24(18)30(13)9-12(29)2)7-15(25)20(22(23)27)21-16(26)5-4-6-17(21)31/h3-8,12-13,31H,1,9-11H2,2H3/t12-,13-/m1/s1

InChI Key

VUKUQOCNPKSWQJ-CHWSQXEVSA-N

Canonical SMILES

CC1CN2C(CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl

Isomeric SMILES

C[C@@H]1CN2[C@H](CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.